molecular formula C8H8FNO2 B1447402 1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone CAS No. 1256792-13-8

1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone

Cat. No.: B1447402
CAS No.: 1256792-13-8
M. Wt: 169.15 g/mol
InChI Key: JNTMAMXPICQOSW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 5-fluoro-2-methoxypyridine with ethanoyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include alcohols, carboxylic acids, and substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone has shown promising results in anticancer research. Studies have indicated its potential to inhibit the growth of various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
U2668.21Cell cycle arrest at G2/M phase
MCF-76.74Induction of apoptosis

These findings suggest that the compound can effectively disrupt cancer cell proliferation through multiple mechanisms, including the modulation of cell cycle progression and apoptosis induction.

Antibacterial Activity

Research has also demonstrated the antibacterial properties of this compound, particularly against resistant strains of bacteria. Its mechanism involves:

  • Covalent Binding: The compound interacts with β-lactamases, restoring the efficacy of β-lactam antibiotics.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. It is utilized in:

  • Suzuki-Miyaura Cross-Coupling Reactions: This compound can participate in cross-coupling reactions to form complex organic molecules, making it a crucial building block in synthetic chemistry.

Material Science

The compound's unique properties allow it to be used in the development of advanced materials. Its role in creating polymers and electronic components is significant due to its stability and reactivity under various conditions.

Case Studies

Study on Anticancer Efficacy

A recent investigation assessed the anticancer effects of this compound on U266 and MCF-7 cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.

Antibacterial Activity Evaluation

Another study evaluated the antibacterial effects against Pseudomonas aeruginosa. The compound exhibited a strong inhibitory effect on biofilm formation, which is crucial for treating chronic infections associated with this pathogen.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group on the pyridine ring enhance its binding affinity to these targets, leading to inhibition or activation of their biological functions. The pathways involved may include modulation of neurotransmitter release, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties .

Biological Activity

1-(5-Fluoro-2-methoxypyridin-4-yl)ethanone, with the chemical formula C_10H_10FNO_2 and CAS number 1256792-13-8, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorine atom and a methoxy group, which may influence its pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C6H4(F)(OCH3)C(=O)CH3\text{C}_6\text{H}_4(\text{F})(\text{OCH}_3)\text{C}(=O)\text{CH}_3

This structure indicates that the compound consists of a pyridine ring substituted with a fluorine atom and a methoxy group, along with an ethanone moiety.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that pyridine derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways essential for bacterial survival .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines by activating caspase pathways, which are crucial for programmed cell death . The specific pathways involved are still being elucidated, but the presence of the methoxy group is believed to enhance its interaction with cellular targets.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective effects. It has been studied for its potential role in modulating neurotransmitter systems, particularly through interactions with metabotropic glutamate receptors (mGluRs). Such interactions could be beneficial in conditions like Alzheimer's disease, where glutamate excitotoxicity plays a significant role .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with mGluRs could modulate neurotransmitter release and neuronal excitability.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

StudyCompoundActivityFindings
Pyridine DerivativeAntimicrobialInhibition of bacterial growth
Methoxy-substituted CompoundAnticancerInduction of apoptosis in cancer cells
mGluR ModulatorNeuroprotectiveReduced excitotoxicity in neuronal cultures

Properties

IUPAC Name

1-(5-fluoro-2-methoxypyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-5(11)6-3-8(12-2)10-4-7(6)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTMAMXPICQOSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NC=C1F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001265037
Record name 1-(5-Fluoro-2-methoxy-4-pyridinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001265037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256792-13-8
Record name 1-(5-Fluoro-2-methoxy-4-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256792-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Fluoro-2-methoxy-4-pyridinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001265037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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